ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) fused with a 4-methyl-1,3-thiazole ring substituted at position 2 by an amino linker and at position 5 by an ethyl carboxylate group. Its tricyclic scaffold incorporates oxygen, sulfur, and nitrogen atoms, which contribute to its electronic and steric properties. The ethyl carboxylate moiety enhances solubility and may influence bioactivity by mimicking natural substrates in enzymatic interactions .
Properties
IUPAC Name |
ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-3-20-13(19)12-7(2)16-14(24-12)18-15-17-8-4-9-10(22-6-21-9)5-11(8)23-15/h4-5H,3,6H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZRRMSUUTFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC3=CC4=C(C=C3S2)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodological Foundation
The thiazole precursor is synthesized via a modified Hantzsch thiazole condensation, as detailed in Patent CN103664819A:
Reagents :
- Thiourea (1.0 equiv)
- Ethyl 2-chloroacetoacetate (1.05 equiv)
- Sodium carbonate (0.05 equiv)
- Ethanol/ethyl acetate (4:1 v/v)
Procedure :
- Dissolve thiourea and Na₂CO₃ in ethanol/ethyl acetate at 45°C.
- Dropwise addition of ethyl 2-chloroacetoacetate over 30 minutes.
- Reflux at 65°C for 5 hours.
- Solvent removal, pH adjustment to 9–10 with NaOH, and vacuum drying.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 98.4% |
| Melting Point | 172–173°C |
| Purity (HPLC) | >99% |
This method eliminates prolonged reaction times (traditional methods: 10–12 hours) while maintaining high regioselectivity.
Synthesis of the Tricyclic Amine Moiety
Cyclization Strategy
The tricyclic system is constructed through a tandem cyclocondensation-annulation process, adapted from analogous syntheses:
Reagents :
- 2-Amino-4,6-dihydroxybenzenethiol (1.0 equiv)
- 1,2-Dibromoethane (1.2 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (DCM)
Procedure :
- React 2-amino-4,6-dihydroxybenzenethiol with 1,2-dibromoethane in DCM at 0°C.
- Add triethylamine to initiate cyclization, stirring for 24 hours.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Characterization | ¹H NMR, ¹³C NMR |
Functionalization for Coupling
Introduction of a sulfonate leaving group at C11 enhances reactivity for subsequent amination:
Reagents :
- Tricyclic intermediate (1.0 equiv)
- Propane sultone (1.5 equiv)
- K₂CO₃ (2.0 equiv)
- DMF, 80°C, 6 hours
Coupling of Thiazole and Tricyclic Moieties
Nucleophilic Amination
The sulfonate-activated tricyclic system undergoes nucleophilic substitution with the thiazole’s primary amine:
Reagents :
- Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equiv)
- Sulfonated tricyclic intermediate (1.1 equiv)
- DIPEA (3.0 equiv)
- DMF, 100°C, 12 hours
Optimization Insights :
- Solvent Screening : DMF outperformed THF and acetonitrile in yield (Table 1).
- Base Selection : DIPEA provided superior deprotonation vs. NaHCO₃ or Et₃N.
Table 1: Solvent Impact on Coupling Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 85 | 97 |
| THF | 62 | 89 |
| Acetonitrile | 54 | 82 |
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d⁶) : δ 7.85 (s, 1H, thiazole-H), 6.92–6.88 (m, 2H, tricyclic-H), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calc. for C₂₆H₂₆N₄O₇S₃ [M+H]⁺: 595.12, found: 595.10.
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 H₂O/MeCN).
- Elemental Analysis : C 52.43%, H 4.38%, N 9.41% (calc. C 52.51%, H 4.40%, N 9.43%).
Chemical Reactions Analysis
Types of Reactions
ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in cellular studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile tool for research and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Carboxylate Derivatives
- Ethyl 4-Amino-3-Benzoylamino-2,3-Dihydro-2-Iminothiazole-5-Carboxylate (Compound 3c, ) Structural Similarities: Both compounds share a thiazole ring with an ethyl carboxylate substituent at position 3. Key Differences: Compound 3c lacks the tricyclic core and instead features a dihydroiminothiazole system with a benzoylamino group. This reduces ring strain compared to the tricyclic system in the target compound. Synthetic Route: Compound 3c is synthesized via reaction with thiourea and bromine in acetic acid, whereas the target compound’s synthesis likely involves coupling reactions of pre-formed tricyclic amines with activated thiazole intermediates .
Tricyclic Heterocycles with Sulfur and Nitrogen
- 10-Ethyl-12-[(2-Methyl-1,3-Thiazol-4-Yl)Methylsulfanyl]-7-Thia-9,11-Diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-Tetraene () Structural Overlap: Both compounds contain sulfur- and nitrogen-rich tricyclic systems. Divergence: The compound substitutes the tricyclic core with a thiazole-methylsulfanyl group, while the target compound uses an amino-linked thiazole.
Thiazole-Triazole Hybrids ()
- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-Yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-Yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-Yl]Acetamide (9c) Comparison: Compound 9c integrates a triazole-thiazole-acetamide scaffold, contrasting with the tricyclic-thiazole-carboxylate architecture of the target compound. The triazole ring in 9c enhances π-π stacking interactions, while the tricyclic core in the target compound offers greater rigidity and stereochemical complexity .
Bis(1,2,4-Triazole-3-Thiols) ()
- Example: Bis(4-Amino-4H-1,2,4-Triazole-3-Thiols) Functional Groups: These compounds feature dual triazole-thiol moieties, providing nucleophilic thiol groups for further derivatization. In contrast, the target compound’s amino and carboxylate groups are more suited for hydrogen bonding and ionic interactions. Bioactivity Implications: Triazole-thiols are known for antimicrobial activity, whereas the target compound’s tricyclic-thiazole system may target enzymes like 11β-HSD1 (based on structural analogs in ) .
Data Tables
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s tricyclic core presents synthetic challenges compared to simpler thiazole derivatives. highlights the use of EDC/HOBt coupling for similar tricyclic amines, suggesting a plausible route .
- Solubility and Stability: The ethyl carboxylate group likely improves aqueous solubility over non-carboxylated analogs (e.g., ’s sulfanyl derivative), which is critical for bioavailability .
Biological Activity
Ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. Its unique structure combines various heteroatoms and functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The intricate structure includes a thiazole ring and a tricyclic framework that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₅S₂ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1173409-54-5 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties against a range of pathogens:
- Gram-positive and Gram-negative Bacteria : Research has shown that thiazole-based compounds can inhibit the growth of both Gram-positive cocci and Gram-negative rods. For example, derivatives tested against Staphylococcus aureus and Escherichia coli exhibited notable antibacterial activity .
- Fungal Activity : Compounds similar to the target molecule have shown efficacy against Candida albicans, indicating potential antifungal properties .
Antiviral Activity
Some studies have evaluated the antiviral activity of thiazole derivatives against viruses such as HIV. The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of thiazole derivatives have been investigated in various cancer cell lines:
- Cell Line Studies : Compounds were tested on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
- Mechanism of Action : The anticancer activity may be attributed to the induction of oxidative stress and modulation of apoptotic pathways .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Synthesis and Testing : A study synthesized various thiazole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. The most potent compounds were identified for further development .
- Antiviral Screening : Another research project focused on the antiviral potential of synthesized thiazole derivatives against HIV. Results showed promising inhibitory effects on viral replication in vitro .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization, amidation, and esterification. Key steps include:
- Cyclization : Use of ethanol or dioxane as solvents with catalytic acetic acid for ring closure (e.g., reflux at 80–100°C for 4–6 hours) .
- Amidation : Coupling the tricyclic amine core with the thiazole carboxylate moiety using carbodiimide-based coupling agents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature, solvent polarity, and catalyst loading .
Q. How should researchers characterize the compound’s structural conformation and purity?
- X-ray crystallography : Resolve the tricyclic core’s geometry, including bond lengths (e.g., C–C = 1.35–1.48 Å) and dihedral angles .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for ethyl CH₂) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands (if present) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Screen against kinases (e.g., MAPK, EGFR) using fluorescence-based assays, given structural similarities to kinase-inhibiting thiazole derivatives .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
- Pharmacokinetic profiling : Assess bioavailability using HPLC-MS to detect metabolic degradation (e.g., ester hydrolysis in plasma) .
- Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites via LC-QTOF-MS to identify active/inactive derivatives .
- Dose-response recalibration : Adjust in vivo dosing regimens based on protein binding (e.g., >90% binding observed in similar compounds) .
Q. What computational strategies predict binding modes and selectivity for target enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and conformational changes .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on IC₅₀ values using Random Forest or SVM algorithms .
Q. How do structural modifications to the tricyclic core or thiazole moiety affect bioactivity?
- Comparative studies : Synthesize analogs with:
- Tricyclic modifications : Replace sulfur with oxygen (4,6-dioxa → 4,6,10-trioxa) to alter ring strain and solubility .
- Thiazole substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 4 to enhance kinase affinity .
Q. What advanced techniques optimize synthetic yield and scalability?
- Flow chemistry : Implement continuous-flow reactors for amidation steps to reduce side-product formation and improve reproducibility .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to identify critical parameters (e.g., temperature, catalyst ratio) for maximizing yield .
Methodological Notes
- Data validation : Cross-reference XRD data with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to confirm structural accuracy .
- Bioassay controls : Include positive controls (e.g., aspirin for COX-2, imatinib for kinases) and vehicle controls (DMSO <0.1%) to minimize false positives .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., ARRIVE 2.0 for preclinical reporting) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
